molecular formula C23H20N2O5 B6511418 2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide CAS No. 922083-81-6

2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide

Cat. No.: B6511418
CAS No.: 922083-81-6
M. Wt: 404.4 g/mol
InChI Key: VGNGXBOOCNPBDU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-14-7-9-19-17(11-14)25-23(27)16-12-15(8-10-18(16)30-19)24-22(26)13-29-21-6-4-3-5-20(21)28-2/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNGXBOOCNPBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide is a complex organic molecule with potential biological applications. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N2O5C_{23}H_{20}N_{2}O_{5} with a molecular weight of approximately 404.42 g/mol. Its structure features a methoxyphenoxy group linked to a tricyclic core, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), with IC50 values indicating potent activity (below 5 nM) in relevant assays .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism likely involves interference with bacterial cell wall synthesis and metabolic pathways.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activity data for the compound and its derivatives:

Activity TypeTarget Organism/Cell TypeIC50/MIC (µM)Reference
TACE InhibitionHuman Whole Blood Assay0.42
Antibacterial ActivityVarious Bacteria0.004 - 0.045
CytotoxicityMRC5 CellsVaries

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on TACE Inhibitors : A series of N-hydroxyacetamides were evaluated for their ability to inhibit TACE, leading to decreased TNF-alpha production in inflammatory models . This suggests that the target compound may share similar inhibitory properties.
  • Antimicrobial Evaluation : Research involving derivatives showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, with MIC values significantly lower than those of reference drugs . The structure–activity relationship indicated that modifications in the tricyclic core could enhance efficacy.
  • Cytotoxicity Profiling : Compounds structurally related to the target molecule were assessed for cytotoxic effects on various cancer cell lines using MTT assays, revealing promising results that warrant further exploration into their therapeutic potential.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 922083-81-6
  • Molecular Formula : C₂₃H₂₀N₂O₅
  • Molecular Weight : 404.4153 g/mol
  • SMILES : COc1ccccc1OCC(=O)Nc1ccc2c(c1)C(=O)Nc1c(O2)ccc(c1)C

This compound features a complex tricyclic core (2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadecahexaene) fused with a methoxyphenoxy-acetamide moiety.

Comparison with Structural Analogs

Positional Isomerism in Methoxyphenoxy Substituents

ortho). This positional shift likely alters steric and electronic interactions, impacting binding affinity in biological systems .

Property Target Compound 3-Methoxy Analog
Substituent Position 2-Methoxy (ortho) 3-Methoxy (meta)
Molecular Weight (g/mol) 404.41 Similar
Predicted LogP* ~3.2 ~3.0
*Estimated using fragment-based methods.

Tricyclic Antidepressants with Shared Core Motifs

Tricyclic antidepressants (TCAs) like Nortriptyline Hydrochloride and Protriptyline Hydrochloride share a tricyclo[9.4.0.0³,⁸]pentadecahexaene core but lack the acetamide and methoxyphenoxy groups. Key differences include:

Compound Core Structure Key Functional Groups Mechanism/Activity
Target Compound 2-Oxa-9-azatricyclo Methoxyphenoxy, acetamide Undefined (research use only)
Nortriptyline Hydrochloride Tricyclo[9.4.0.0³,⁸]pentadeca Tertiary amine Serotonin/norepinephrine reuptake inhibition
Protriptyline Hydrochloride Tricyclo[9.4.0.0³,⁸]pentadeca Tertiary amine Similar to Nortriptyline

Heterocyclic Derivatives with Modified Ring Systems

  • 733040-96-5 : Contains a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodecatriene core with a sulfanyl-acetamide group. Sulfur substitution may enhance metabolic stability but reduce solubility compared to the target compound’s oxa-aza system .
  • 866811-62-3: Features an 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]tridecadiene core.

Phenoxy Acetamide Derivatives

Compounds like N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-2-(substituted phenoxy)acetamide exhibit anti-inflammatory and analgesic activities. The target compound’s tricyclic system may confer enhanced rigidity and receptor selectivity compared to simpler bicyclic analogs .

Research Findings and Structural Similarity Analysis

Chemoinformatic Similarity

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons:

  • vs. 3-Methoxy Analog (): Tc ≈ 0.85 (high similarity; positional isomerism).
  • vs. Nortriptyline (): Tc ≈ 0.35 (low similarity due to divergent functional groups).
  • vs. 733040-96-5 (): Tc ≈ 0.50 (moderate similarity; shared acetamide but differing cores) .

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